N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known to impart significant chemical stability and biological activity. The presence of a cyclohexyl group further enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s interaction with its target.
Pharmacokinetics
Compounds with similar structures have shown good oral bioavailability and moderate terminal half-life . These properties can impact the compound’s bioavailability and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
It’s hypothesized that due to the presence of the trifluoromethyl group and the phenyl ring, this compound could potentially interact with various enzymes and proteins
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea is not yet established. It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea vary with different dosages in animal models . Future studies could include observing any threshold effects and any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with cyclohexylamine. The reaction is carried out in a non-chlorinated organic solvent, such as toluene, at a temperature range of 20°C to 60°C. The reaction mixture is stirred until the formation of the desired product is complete .
Industrial Production Methods
In industrial settings, the production of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic properties.
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Used as a small molecule activator of histone acetyltransferase.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea stands out due to its unique combination of a trifluoromethyl group and a cyclohexyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O/c15-12-7-6-10(8-11(12)14(16,17)18)20-13(21)19-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXXWUCWZJDNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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